Pharmacokinetic Half-Life Advantage: Bamethan 2.5 h vs. Isoxsuprine 1.5 h
Bamethan's elimination half-life is 2.5 h following intravenous administration in humans . In contrast, the clinically established half-life for isoxsuprine is 1.5 h . This 67% longer exposure duration may reduce dosing frequency in experimental models.
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | 2.5 h (i.v., human) |
| Comparator Or Baseline | Isoxsuprine: 1.5 h (i.v./oral, human) |
| Quantified Difference | +1.0 h (+67%) |
| Conditions | Human pharmacokinetic studies; bamethan via i.v. ³H-labeled tracer; isoxsuprine via plasma concentration monitoring |
Why This Matters
A longer half-life can mean fewer daily doses and steadier systemic drug levels in preclinical disease models, reducing experimental variability.
- [1] Hengstmann, J.H. et al. (1981) '[Pharmacokinetics of ³H-bamethan in humans]', Arzneimittelforschung, 31(11), pp. 1868–1871. PMID: 6115653. View Source
- [2] MIMS Malaysia – Evaprine/Duvadilan: Isoxsuprine pharmacokinetic summary. View Source
